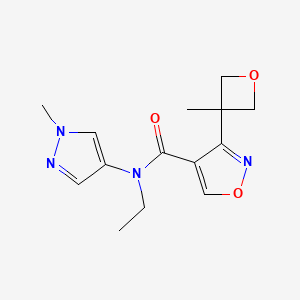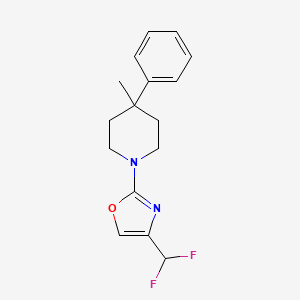![molecular formula C15H19N3O3 B7438506 methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B7438506.png)
methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as JNJ-63533054 and has been found to have a variety of biochemical and physiological effects. In
科学的研究の応用
Methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell growth and division.
Another potential application is in the field of neuroscience. Methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate has been found to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate involves the inhibition of specific enzymes involved in cell growth and division. This compound has been shown to target the enzyme CDK9, which is involved in the regulation of gene expression. By inhibiting CDK9, methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
Methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, modulate the activity of certain neurotransmitters, and affect the expression of specific genes.
実験室実験の利点と制限
One of the advantages of using methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate in lab experiments is its specificity. This compound targets specific enzymes and neurotransmitters, making it a valuable tool for studying the mechanisms of various biological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity. As with any chemical compound, it is important to use appropriate safety precautions when handling methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate.
将来の方向性
There are many potential future directions for research involving methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate. One potential direction is to explore its potential applications in the treatment of cancer and neurological disorders. Another direction is to investigate its mechanisms of action in more detail, including its effects on specific genes and proteins.
Additionally, future research could focus on developing new synthesis methods for methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate, as well as exploring its potential applications in other areas of scientific research. Overall, the potential applications of this compound are vast, and further research is needed to fully understand its capabilities.
合成法
The synthesis of methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate involves a series of chemical reactions. The starting material for the synthesis is 2-pyrrolidin-1-ylpyridine-3-carboxylic acid, which is reacted with thionyl chloride to form the acid chloride. The acid chloride is then reacted with methyl (E)-4-aminobut-2-enoate to form the desired compound.
特性
IUPAC Name |
methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-21-13(19)7-5-9-17-15(20)12-6-4-8-16-14(12)18-10-2-3-11-18/h4-8H,2-3,9-11H2,1H3,(H,17,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCAMGEYLLQAT-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCNC(=O)C1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CNC(=O)C1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-4-[(2-pyrrolidin-1-ylpyridine-3-carbonyl)amino]but-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-3-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7438435.png)
![1-[1-[6-[1-(5-Fluoro-2-methoxyphenyl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-yl]ethanol](/img/structure/B7438446.png)
![N-(2-amino-2-cyclopropylethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7438458.png)
![(5S,7R)-2-(2-methoxyethyl)-N-[(4-methoxy-2-methylphenyl)methyl]-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B7438460.png)
![2-[[4-(1-hydroxy-2,2-dimethylpropyl)triazol-1-yl]methyl]-N-methyl-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7438471.png)
![3-[1-[(4-Aminopyrimidin-2-yl)methyl]triazol-4-yl]-1-phenylpropan-1-one](/img/structure/B7438478.png)

![(9-ethyl-2,9-diazaspiro[4.5]decan-2-yl)-(1H-indol-5-yl)methanone](/img/structure/B7438492.png)
![methyl (E)-4-[[5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7438498.png)
![methyl (E)-4-[(2-ethyl-4-methylquinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B7438512.png)
![6-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7438534.png)


![3-Methyl-5-[4-(3-oxo-1,2-oxazol-5-yl)piperidin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7438550.png)